3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Shares the furan and thiadiazole rings but differs in the triazole ring.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: Contains the trifluoromethylphenyl and furan moieties but lacks the triazole and thiadiazole rings.
Uniqueness
The uniqueness of 3-(Furan-2-yl)-6-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H9F3N4O2S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H9F3N4O2S/c19-18(20,21)11-4-1-3-10(9-11)12-6-7-14(27-12)16-24-25-15(13-5-2-8-26-13)22-23-17(25)28-16/h1-9H |
InChI Key |
WXLSVRDPPQPYJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Origin of Product |
United States |
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